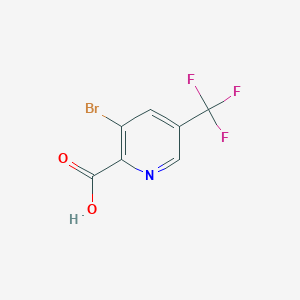
3-Bromo-5-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It has a molecular weight of 270.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(trifluoromethyl)picolinic acid” include its molecular weight (270.01) and its IUPAC name (3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid) .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines
3-Bromo-5-(trifluoromethyl)picolinic acid serves as a precursor in the synthesis of functionalized pyridines. One study highlights the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, showcasing its utility in preparing functionalized pyridine derivatives. This methodology has been applied to produce key intermediates for potent anticancer agents, such as Lonafarnib (Song et al., 2004).
Reactive Extraction of Picolinic Acid
Picolinic acid, closely related to 3-Bromo-5-(trifluoromethyl)picolinic acid, is used in pharmaceuticals, herbicides, and metal salts production. A study on the reactive extraction of picolinic acid using nontoxic extractant and diluent systems highlights an effective separation technique to recover carboxylic acids from dilute aqueous solutions like fermentation broth, minimizing toxicity (Datta & Kumar, 2014).
Photocatalytic Activity in Coordination Polymers
5-(3,4-Dicarboxylphenyl)picolinic acid, a derivative of 3-Bromo-5-(trifluoromethyl)picolinic acid, was used to assemble new coordination compounds with potential photocatalytic activity. These compounds were studied for their ability to degrade methylene blue, offering insights into the design of effective photocatalysts for environmental remediation (Gu et al., 2017).
Electrophosphorescence in Organic Light-Emitting Diodes (OLEDs)
The compound has also been utilized in the development of electrophosphorescent materials for OLED applications. A study discussed the synthesis of iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine, aiming to tune the luminescent color for efficient OLED devices (Zhang et al., 2010).
Catalysis and Organic Reactions
The application in catalysis and organic reactions is another significant area. For instance, 3-picolinic acid has been shown to catalyze the synthesis of tri- and tetrasubstituted imidazoles efficiently, highlighting its role as an organo-catalyst in promoting environmentally friendly synthetic processes (Munsur et al., 2020).
Safety And Hazards
The safety information for “3-Bromo-5-(trifluoromethyl)picolinic acid” includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOFXUWTIYTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514771 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)picolinic acid | |
CAS RN |
959245-76-2 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

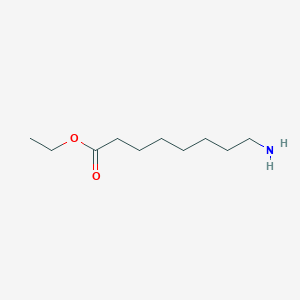
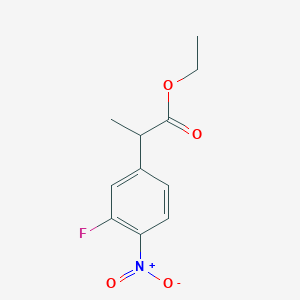
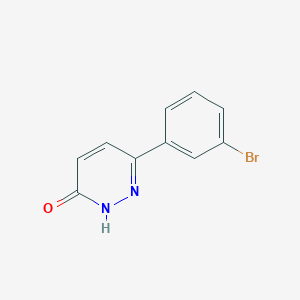
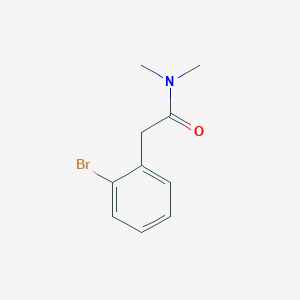
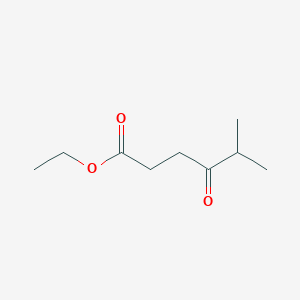
![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)
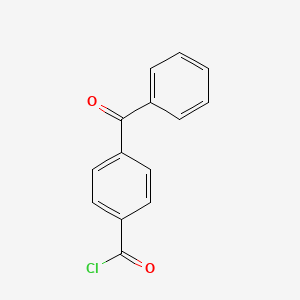
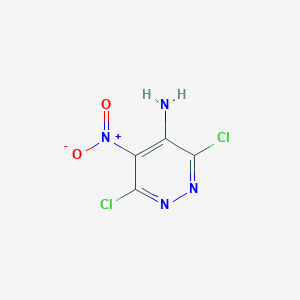
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
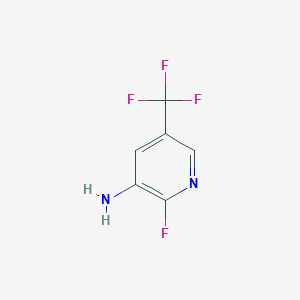
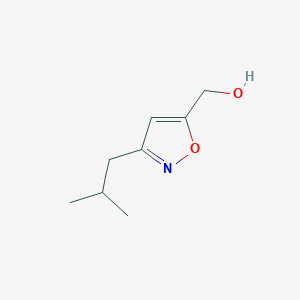
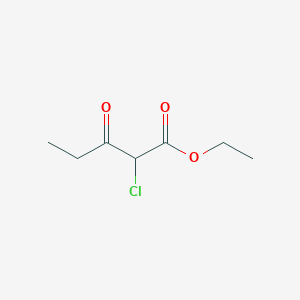
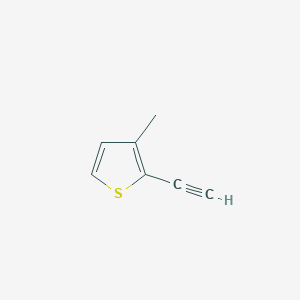
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)